Flavanthrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavanthrin is a chemical compound that belongs to the class of organophosphorus pesticides. It is known for its strong insecticidal activity and is used to control a variety of pests, including aphids, termites, and beetles. The compound is typically colorless or light yellow and is soluble in organic solvents. It also exhibits high thermal stability .
Vorbereitungsmethoden
The specific steps include reacting appropriate starting materials with other reagents, followed by several steps of chemical reaction and purification to obtain the target product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Flavanthrin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Flavanthrin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of organophosphorus pesticides. In biology, it is investigated for its insecticidal properties and its effects on various pests. In medicine, this compound has been studied for its potential cytotoxicity against cancer cell lines, such as MCF-7, NCI-H460, and SF-268 . Additionally, it has been explored for its potential as an inhibitor of the SARS-CoV-2 main protease, making it a candidate for antiviral drug development .
Wirkmechanismus
The mechanism of action of Flavanthrin involves the inhibition of the normal function of the nervous system of pests or affecting their energy metabolism. It binds to specific molecular targets in the nervous system, disrupting the transmission of nerve impulses and leading to the paralysis and death of the pests . In the context of its potential antiviral activity, this compound binds to the active site of the SARS-CoV-2 main protease, inhibiting its function and preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Flavanthrin can be compared with other similar compounds, such as medicagol and faradiol. These compounds also exhibit insecticidal and antiviral properties, but this compound has shown better binding affinity and stability in molecular docking studies . Additionally, this compound has demonstrated significant cytotoxicity against cancer cell lines, which sets it apart from other similar compounds .
Similar Compounds::- Medicagol
- Faradiol
- Coelonin
This compound’s unique combination of insecticidal, cytotoxic, and antiviral properties makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C30H26O6 |
---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
8-(2,4-dihydroxy-7-methoxy-9,10-dihydrophenanthren-1-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-35-18-6-10-20-16(12-18)4-7-21-27(20)23(32)13-24(33)29(21)30-22-8-3-15-11-17(31)5-9-19(15)28(22)25(34)14-26(30)36-2/h5-6,9-14,31-34H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
DQWYLIVULYTBHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=C(C=C3O)O)C4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.